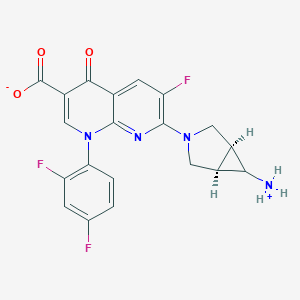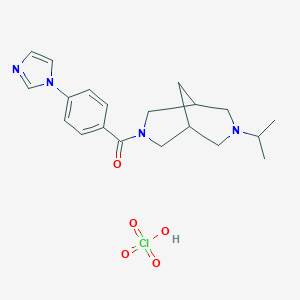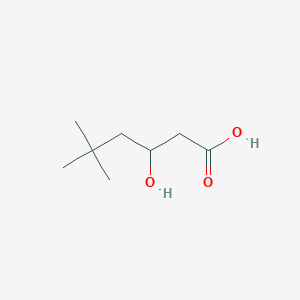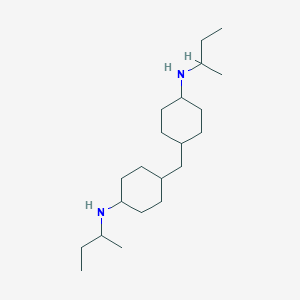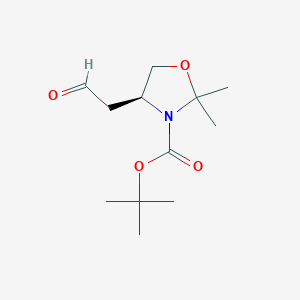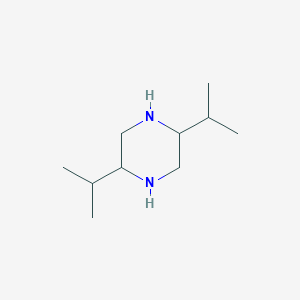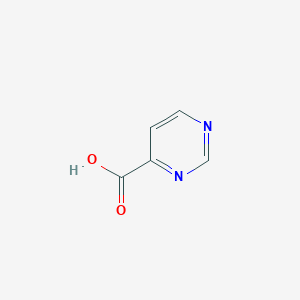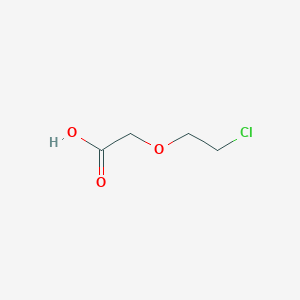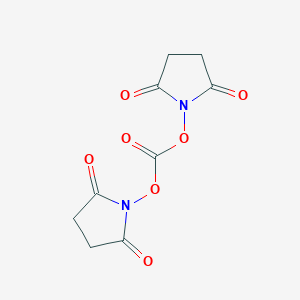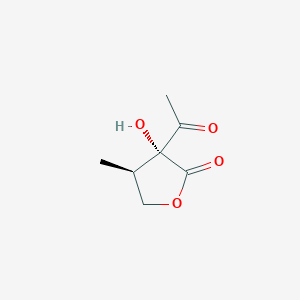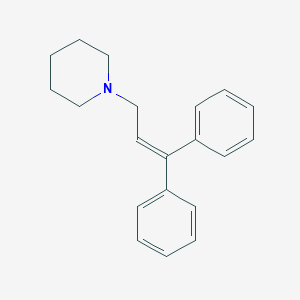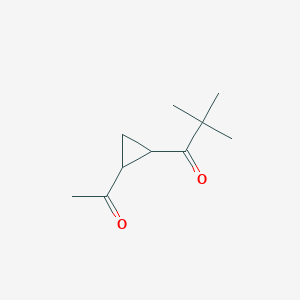
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one, commonly known as 2-ACDP, is a novel psychoactive substance that belongs to the cyclopropyl ketone family. It is a synthetic compound that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-ACDP involves the inhibition of dopamine reuptake in the brain. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the psychoactive effects of 2-ACDP.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-ACDP are not well understood. However, it has been shown to have stimulant-like effects on the central nervous system, similar to other psychoactive substances such as cocaine and amphetamines. It has also been shown to increase locomotor activity and induce hyperactivity in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-ACDP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and its potential as a target for the development of new medications. However, the use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain.
Future Directions
There are several future directions for the study of 2-ACDP. One area of research is the development of new medications for the treatment of psychiatric disorders such as ADHD and substance use disorders. Another area of research is the study of the long-term effects of 2-ACDP on the brain and its potential for addiction. Additionally, the use of 2-ACDP in combination with other psychoactive substances may provide new insights into the mechanisms underlying drug addiction and dependence.
Conclusion
In conclusion, 1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one is a novel psychoactive substance that has gained popularity among the research community due to its unique chemical structure and potential applications in scientific research. The synthesis method is complex, and the mechanism of action involves the inhibition of dopamine reuptake in the brain. Although the biochemical and physiological effects of 2-ACDP are not well understood, it has been shown to have stimulant-like effects on the central nervous system. The use of 2-ACDP in lab experiments is limited by its potential for abuse and the lack of knowledge about its long-term effects on the brain. However, there are several future directions for the study of 2-ACDP, including the development of new medications for the treatment of psychiatric disorders and the study of its potential for addiction.
Synthesis Methods
2-ACDP is synthesized through a multi-step process that involves the condensation of cyclohexanone with ethyl acetoacetate followed by a series of chemical reactions. The final product is obtained through a purification process that includes crystallization and recrystallization. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-ACDP has been used in scientific research as a tool to study the effects of psychoactive substances on the brain. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new medications for the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
properties
CAS RN |
148853-00-3 |
|---|---|
Product Name |
1-(2-Acetylcyclopropyl)-2,2-dimethylpropan-1-one |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-acetylcyclopropyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(11)7-5-8(7)9(12)10(2,3)4/h7-8H,5H2,1-4H3 |
InChI Key |
NFSCMESETCOPJV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C(C)(C)C |
Canonical SMILES |
CC(=O)C1CC1C(=O)C(C)(C)C |
synonyms |
1-Propanone, 1-(2-acetylcyclopropyl)-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



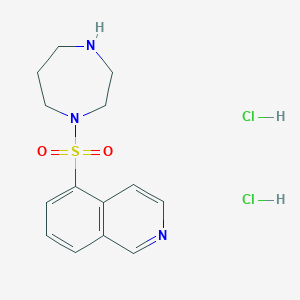
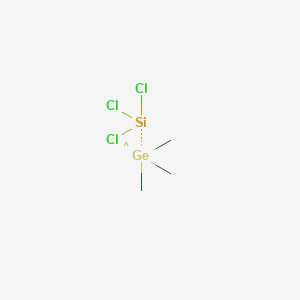
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
